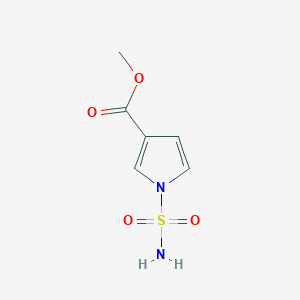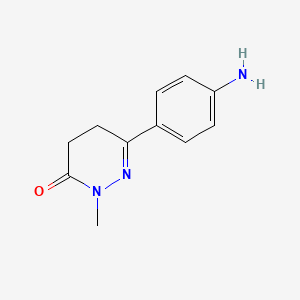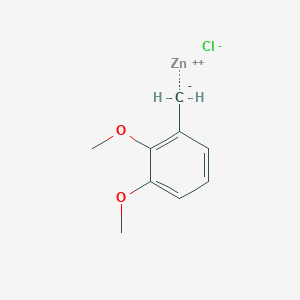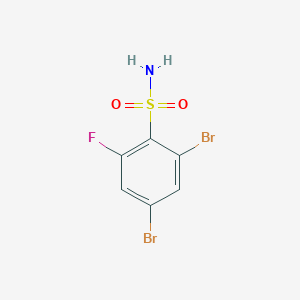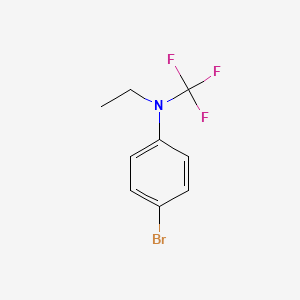![molecular formula C9H6N4O2 B13977800 [1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the fusion of a triazole ring with a quinazoline moiety, resulting in a unique structure that exhibits various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This reaction proceeds through the formation of intermediate [1,2,4]triazolo[4,3-c]quinazolines, which then undergo Dimroth rearrangement to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinazoline framework.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with adenosine and benzodiazepine receptors . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are structurally similar but differ in the position of the triazole ring fusion.
Quinazoline Derivatives: Compounds with a quinazoline core but lacking the triazole ring.
Triazole Derivatives: Compounds with a triazole ring but lacking the quinazoline moiety.
Uniqueness
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is unique due to the specific fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione |
InChI |
InChI=1S/C9H6N4O2/c14-8-11-7-5-3-1-2-4-6(5)10-9(15)13(7)12-8/h1-4H,(H,10,15)(H,12,14) |
InChI Key |
CMGIOESYFKFWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=O)NN3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


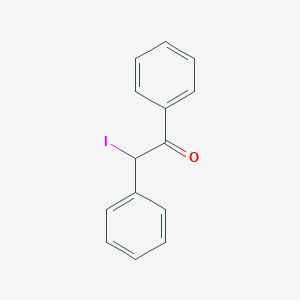

![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
